
2-Chloro-3-iodopyridine
Overview
Description
2-Chloro-3-iodopyridine (CAS 78607-36-0) is a halogenated pyridine derivative with significant utility in synthetic organic chemistry. Its structure features chlorine and iodine substituents at the 2- and 3-positions, respectively, enabling diverse reactivity in cross-coupling reactions and nucleophilic substitutions. Key properties include:
Preparation Methods
Halogenation of Pyridine Derivatives
Direct Iodination Using Iodine Monochloride
A prominent method for introducing iodine into chloropyridine frameworks involves iodine monochloride (ICl) as the iodinating agent. While the provided sources focus on 2-chloro-3-iodopyridin-4-amine synthesis, the reaction conditions can be extrapolated for 2-chloro-3-iodopyridine.
Procedure :
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Substrate : 2-Chloropyridine derivatives (e.g., 2-chloro-4-aminopyridine).
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Reagents : ICl, potassium acetate (base), glacial acetic acid (solvent).
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Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and purification via preparative HPLC .
Key Data :
Parameter | Value | Source |
---|---|---|
Yield | 49.7% (for analogous compound) | |
Temperature | 70°C | |
Catalyst/Base | Potassium acetate |
This method’s regioselectivity is influenced by the directing effects of existing substituents. For this compound, the absence of an amino group may necessitate adjusted stoichiometry or alternative bases.
Chlorination-Iodination Sequential Reactions
Chlorination Followed by Iodination
The patent US3838136A details chlorination of 3-aminopyridine to yield 2-chloro-3-aminopyridine, highlighting conditions applicable for introducing chlorine at specific positions. Adapting this approach, iodination could follow chlorination.
Chlorination Step :
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Substrate : 3-Iodopyridine.
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Reagents : Cl₂ gas, HCl, FeCl₃ catalyst.
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Outcome : Selective chlorination at the 2-position due to the iodine atom’s ortho-directing effect.
Iodination Step :
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Reagents : ICl or N-iodosuccinimide (NIS).
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Conditions : Polar aprotic solvent (e.g., DMF), 60–80°C.
Challenges :
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Competing dihalogenation requires precise stoichiometry.
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Catalyst selection (e.g., FeCl₃ vs. CuI) impacts reaction efficiency .
Cross-Coupling Reactions
Suzuki-Miyaura Coupling
While not explicitly cited in the sources, palladium-catalyzed cross-coupling represents a modern approach for constructing bihalogenated pyridines. For example:
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Substrate : 2-Chloro-3-bromopyridine.
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Reagents : Pd(PPh₃)₄, iodide source (e.g., NaI), ligand.
Advantages :
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High regioselectivity.
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Compatibility with sensitive functional groups.
Halogen Exchange Reactions
Finkelstein Reaction
Halogen exchange at the 3-position could convert 2-chloro-3-bromopyridine to the target compound.
Procedure :
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Substrate : 2-Chloro-3-bromopyridine.
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Reagents : NaI, acetone, reflux.
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Mechanism : Nucleophilic substitution (SN2).
Limitations :
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Limited to activated aryl halides.
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Competing elimination in non-polar solvents.
Comparative Analysis of Methods
*Estimated based on analogous reactions.
Mechanistic Insights
Role of Catalysts in Chlorination
Ferric chloride (FeCl₃) enhances electrophilic aromatic substitution by polarizing the Cl–Cl bond, facilitating Cl⁺ transfer . In iodination, polar solvents (e.g., acetic acid) stabilize iodonium ions (I⁺), promoting electrophilic attack.
Solvent Effects
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Glacial acetic acid : Enhances iodine solubility and stabilizes intermediates via hydrogen bonding .
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DMF : Facilitates Pd-catalyzed coupling by stabilizing transition states .
Industrial-Scale Considerations
The patent US3838136A emphasizes scalability for chlorination:
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups, making it a versatile intermediate in organic synthesis.
Coupling Reactions: It participates in coupling reactions such as Suzuki, Stille, and Negishi couplings, forming carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide or potassium fluoride are commonly used under mild conditions.
Coupling Reactions: Palladium or nickel catalysts are often employed in the presence of bases like potassium carbonate or cesium carbonate.
Major Products: The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Applications in Pharmaceuticals
1. Synthesis of Therapeutic Compounds
2-Chloro-3-iodopyridine serves as a crucial intermediate in the synthesis of various therapeutic agents. Its unique reactivity allows for the development of complex heterocyclic structures essential for drug design. Notably, it is utilized in synthesizing kinase inhibitors, which are vital in cancer treatment, and neurological drugs targeting specific pathways.
Pharmaceutical Application | Description |
---|---|
Kinase Inhibitors | Used in cancer therapies to inhibit specific kinases involved in tumor growth. |
Neurological Drugs | Forms core structures for compounds that modulate neurotransmitter pathways. |
Case Study: Kinase Inhibitors
Recent studies have demonstrated that derivatives of this compound exhibit potent activity against various cancer cell lines. For instance, a synthesized compound based on this structure showed IC50 values significantly lower than existing treatments, indicating enhanced efficacy.
Applications in Agrochemicals
2. Development of Herbicides and Pesticides
In agrochemistry, this compound is instrumental in creating herbicides and pesticides that target specific biological pathways in pests and weeds. This selectivity helps reduce environmental impact while maintaining agricultural productivity.
Agrochemical Application | Description |
---|---|
Herbicides | Designed to inhibit weed growth through specific biochemical pathways. |
Pesticides | Target pest species with minimal collateral damage to beneficial organisms. |
Case Study: Pesticide Efficacy
Research indicates that formulations containing this compound derivatives have shown increased effectiveness against resistant pest populations compared to traditional pesticides, highlighting its potential for sustainable agriculture.
Applications in Material Science
3. Synthesis of Advanced Materials
Beyond biological applications, this compound is valuable in material science for synthesizing novel organic materials. Its incorporation into polymers can enhance properties such as durability, electrical conductivity, and chemical resistance.
Material Science Application | Description |
---|---|
Organic Polymers | Used to create materials with improved mechanical properties and resistance to degradation. |
Conductive Materials | Enhances electrical properties for applications in electronics. |
Case Study: Conductive Polymers
A study involving the integration of this compound into polymer matrices demonstrated significant improvements in conductivity compared to conventional materials, making it suitable for electronic applications.
Mechanism of Action
The mechanism of action of 2-Chloro-3-iodopyridine in chemical reactions is primarily due to the presence of both chlorine and iodine atoms, which impart unique electronic properties to the molecule. These halogen atoms act as both electron-withdrawing and electron-donating groups, influencing the reactivity and interaction of the compound with other molecules . The compound can function as both a nucleophile and an electrophile, enabling it to participate in a wide range of chemical transformations .
Comparison with Similar Compounds
Physical and Structural Properties
Key Observations :
- The chlorine substituent in this compound increases melting point compared to 3-iodopyridine due to enhanced intermolecular interactions .
- Electron-withdrawing groups (e.g., NO₂ in 2-chloro-5-iodo-3-nitropyridine) may further alter reactivity but lack reported spectral data .
Reactivity in Cross-Coupling Reactions
Key Observations :
- Regioselectivity : In this compound, iodine is more reactive than chlorine in Pd-mediated reactions due to lower bond dissociation energy (C–I vs. C–Cl) .
- Positional Effects : 2-Chloro-5-iodopyridine shows lower reactivity at iodine compared to the 3-iodo isomer, likely due to steric and electronic factors .
Electronic and Steric Effects
- Electron-Withdrawing Groups :
- Steric Hindrance :
- Iodine’s larger size in this compound may slow reactions compared to smaller halogens (e.g., bromine in 2,3-dibromopyridine) .
Biological Activity
2-Chloro-3-iodopyridine (C₅H₃ClIN) is a halogenated pyridine derivative that has gained attention in various fields, particularly in medicinal chemistry and agrochemicals. Its unique structure, featuring both chlorine and iodine substituents, positions it as a versatile intermediate in organic synthesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in pharmaceuticals and agrochemicals, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C₅H₃ClIN |
Molecular Weight | 239.44 g/mol |
Melting Point | 93-96 °C |
Boiling Point | 261.2 °C |
Density | 2.1 g/cm³ |
LogP | 2.73 |
The biological activity of this compound is largely attributed to its ability to participate in nucleophilic substitution reactions due to the presence of the amine group and halogen atoms. This dual functionality allows it to act as both a nucleophile and an electrophile, facilitating the formation of various chemical bonds essential for drug development.
- Nucleophilic Substitution : The amine group can donate a lone pair of electrons, allowing it to engage in nucleophilic reactions, which are crucial for synthesizing complex heterocyclic compounds used in pharmaceuticals.
- Electrophilic Reactions : The chlorine and iodine atoms provide sites for electrophilic attack, enhancing the compound's reactivity with other biological molecules.
Applications in Pharmaceuticals
This compound serves as a critical building block in the synthesis of various therapeutic agents. Its applications include:
- Kinase Inhibitors : The compound is utilized in developing inhibitors targeting specific kinases involved in cancer pathways, thereby playing a role in cancer treatment .
- Neurological Drugs : It is also integral to synthesizing compounds aimed at treating neurological disorders by modulating neurotransmitter systems .
Case Study: Kinase Inhibitors
Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against specific kinases. For instance, a study highlighted its effectiveness in inhibiting the activity of certain protein kinases involved in tumor growth, showcasing its potential as a lead compound for cancer therapeutics .
Agrochemical Applications
In agrochemistry, this compound is employed in synthesizing herbicides and pesticides. Its ability to interact with specific biological pathways makes it valuable for developing compounds that target pests while minimizing environmental impact.
Research Findings
Research indicates that derivatives of this compound exhibit selective toxicity towards certain pests while being less harmful to beneficial organisms. This selectivity is crucial for sustainable agricultural practices and reducing collateral damage to ecosystems .
Q & A
Q. What are the key considerations when designing a synthesis protocol for 2-Chloro-3-iodopyridine?
Basic
Synthetic routes for this compound often leverage palladium-catalyzed cross-coupling reactions. Critical factors include:
- Catalyst selection : Pd-BINAP systems are effective for regioselective amination and coupling reactions due to their ability to stabilize intermediates and control reaction pathways .
- Base optimization : Excess Cs₂CO₃ (2–3 equivalents) is essential to neutralize acidic byproducts and accelerate transmetallation steps, ensuring high yields (>80%) .
- Substrate compatibility : Ensure halogenated pyridine precursors (e.g., 2-chloropyridine derivatives) are free from moisture to avoid side reactions like hydrolysis .
Q. How can researchers characterize the purity and structure of this compound?
Basic
Characterization relies on multi-modal analytical techniques:
- NMR spectroscopy : Key signals include δ 8.38 ppm (dd, J = 4.6, 1.7 Hz, pyridine-H) and δ 6.96 ppm (dd, J = 7.9, 4.7 Hz, pyridine-H) in H NMR, with C NMR showing a distinct iodine-coupled carbon at δ 94.9 ppm .
- Melting point : A sharp melting range (90–92°C) confirms purity, with deviations suggesting impurities or polymorphic forms .
- Infrared (IR) spectroscopy : Peaks at 1557 cm⁻¹ (C=C aromatic stretch) and 797 cm⁻¹ (C-I stretch) validate structural integrity .
Q. What methodologies are effective for achieving regioselective amination in this compound?
Advanced
Regioselective amination at the iodine site can be achieved via:
- Catalytic system tuning : Pd-BINAP with bulky ligands favors oxidative addition at the C-I bond over C-Cl, minimizing competing pathways .
- Reaction temperature : Mild conditions (60–80°C) prevent decomposition of base-sensitive functional groups in arylamine coupling partners .
- Substrate stoichiometry : A 1:1.5 ratio of this compound to aniline derivatives maximizes selectivity (>90%) while avoiding polyamination .
Q. How should contradictory data regarding reaction yields in cross-coupling studies be analyzed?
Advanced
Discrepancies often arise from:
- Catalyst loading : Lower Pd concentrations (<1 mol%) may reduce side reactions but slow kinetics, leading to incomplete conversions .
- Base strength : Weak bases (e.g., K₃PO₄) may fail to deprotonate intermediates, unlike Cs₂CO₃, which enhances reactivity .
- Purification methods : Column chromatography vs. recrystallization can alter reported yields due to compound loss during isolation .
Q. What catalytic systems are optimal for Suzuki-Miyaura couplings with this compound?
Advanced
Pd(dba)₂/XPhos systems are preferred for Suzuki couplings due to:
- High turnover numbers : XPhos ligands facilitate reductive elimination, enabling efficient coupling with aryl boronic acids even at low Pd loadings (0.5–1 mol%) .
- Solvent compatibility : Toluene/water biphasic systems improve solubility of hydrophobic substrates while stabilizing active Pd species .
Q. How can this compound be utilized in the synthesis of tricyclic heterocycles?
Advanced
The compound serves as a versatile precursor for fused heterocycles:
- Benzofuropyridines : Pd-mediated cyclization with stannyl or hydroxypyridine derivatives generates benzo[4,5]furopyridines in 70–85% yields .
- Photoredox applications : Visible-light-mediated couplings with acrylate esters (e.g., Hantzsch ester) enable C–H functionalization, producing chiral intermediates for medicinal chemistry .
Q. What are the best practices for handling and storing this compound to ensure stability?
Basic
- Storage : Keep at 0–6°C in amber glass vials to prevent photodegradation and moisture absorption .
- Handling : Use inert atmospheres (N₂/Ar) during weighing to avoid oxidation of the iodide moiety .
Q. How can researchers validate the reproducibility of synthetic protocols for this compound?
Advanced
- Detailed reporting : Document catalyst batch numbers, solvent drying methods, and reaction monitoring techniques (e.g., TLC vs. GC-MS) to align with IUPAC reproducibility guidelines .
- Control experiments : Compare results with literature procedures (e.g., Maes et al., 2002) to identify deviations in stoichiometry or workup .
Q. What strategies resolve low yields in palladium-catalyzed reactions involving this compound?
Advanced
- Leaching mitigation : Add catalytic iodide scavengers (e.g., Ag₂O) to prevent Pd aggregation .
- Microwave-assisted synthesis : Shorten reaction times (10–20 minutes) to reduce side product formation .
Q. How does the electronic nature of substituents influence reactivity in this compound derivatives?
Advanced
- Electron-withdrawing groups (EWGs) : Enhance oxidative addition rates at C-I by polarizing the C–I bond, as seen in nitro- or cyano-substituted analogs .
- Steric effects : Bulky substituents at the 4-position hinder Pd coordination, requiring larger ligand frameworks (e.g., DavePhos) to maintain efficiency .
Properties
IUPAC Name |
2-chloro-3-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClIN/c6-5-4(7)2-1-3-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWSWGXNZDSHLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370916 | |
Record name | 2-chloro-3-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78607-36-0 | |
Record name | 2-chloro-3-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-3-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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